molecular formula C7H6INO3 B13131279 2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Katalognummer: B13131279
Molekulargewicht: 279.03 g/mol
InChI-Schlüssel: VXTPGDPVBSTJKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-iodo-2-oxo-1,2-dihydropyridine with chloroacetic acid under basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.

    Condensation Reactions: The acetic acid moiety can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(5-azido-2-oxo-1,2-dihydropyridin-1-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the acetic acid moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-Chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Uniqueness

The presence of the iodine atom in 2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid distinguishes it from its analogs

Eigenschaften

Molekularformel

C7H6INO3

Molekulargewicht

279.03 g/mol

IUPAC-Name

2-(5-iodo-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C7H6INO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12)

InChI-Schlüssel

VXTPGDPVBSTJKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C=C1I)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.